Thallium(I) selenide
Description
Significance in Contemporary Materials Science and Condensed Matter Physics
Thallium-chalcogenide systems, including thallium selenides, are of considerable interest in condensed matter physics due to their complex electronic band structures and potential for novel phenomena. Research into these materials is driven by their promise in developing advanced functional materials. Specifically, their thermoelectric properties, which relate to their ability to convert heat into electricity and vice versa, are a key area of investigation bac-lac.gc.caacs.orgresearchgate.net. The ultralow lattice thermal conductivity observed in some two-dimensional thallium selenide (B1212193) phases, for instance, suggests high potential for thermoelectric applications acs.orgresearchgate.net. Furthermore, their optical properties, such as band gaps and photoluminescence, make them candidates for optoelectronic devices 2dsemiconductors.comiaea.orgdoi.org.
Overview of Thallium-Chalcogenide Systems: A Focus on Selenides
The thallium-selenium system is characterized by several intermediate phases, with Tl₂Se and TlSe being the most commonly identified binary compounds chalcogen.ro. The Tl-Se phase diagram indicates the existence of these two phases, with congruent melting points chalcogen.ro. TlSe, in particular, possesses a layered (lamellar) structure with weak interlayer coupling, allowing for exfoliation into monolayers 2dsemiconductors.comresearchgate.netresearchgate.net. This layered nature is crucial for many of its interesting physical properties, including potential applications in two-dimensional (2D) materials research acs.org2dsemiconductors.com. Other thallium-selenium compounds, such as Tl₂Se₃, have also been proposed, though their existence has been debated based on different analytical methods chalcogen.ro. Ternary and quaternary thallium selenides, such as TlInSe₂ and Tl₂CdGeSe₄, are also subjects of study, often exhibiting unique crystal structures and tunable properties doi.orgacs.orgacs.orgosti.gov.
Scope and Research Objectives for Thallium(I) Selenide (Tl₂Se) and Derivatives
The primary focus of research on this compound (Tl₂Se) and related compounds is to understand and exploit their fundamental properties for technological applications. Key research objectives include:
Synthesis and Characterization: Developing methods for synthesizing high-quality Tl₂Se and its derivatives, including thin films and single crystals, and thoroughly characterizing their structural, chemical, and physical properties ktu.edulmaleidykla.ltresearchgate.netresearchgate.netktu.edu.
Electronic Properties: Investigating the electronic band structure, carrier concentration, and conductivity mechanisms of Tl₂Se and related compounds to understand their semiconducting behavior and potential for electronic devices researchgate.netacs.orgaip.orginoe.rolsu.eduyoutube.com.
Optical Properties: Studying the optical spectra, absorption edges, and band gaps of thallium selenides to assess their suitability for optoelectronic applications, such as photodetectors and light-emitting diodes 2dsemiconductors.comiaea.orgdoi.orgresearchgate.netaaup.edu.
Thermoelectric Performance: Evaluating the thermoelectric figure of merit (ZT) by optimizing Seebeck coefficient, electrical conductivity, and minimizing thermal conductivity, with a particular interest in ultralow thermal conductivity observed in some Tl-Se systems bac-lac.gc.caacs.orgresearchgate.net.
Phase Equilibria: Determining the phase diagrams of thallium-selenium systems and related ternary/quaternary compounds to understand material formation and stability chalcogen.roosti.govresearchgate.netnih.govaccess-technology.de.
Properties
CAS No. |
12039-52-0 |
|---|---|
Molecular Formula |
SeTl |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
selanylidenethallium |
InChI |
InChI=1S/Se.Tl |
InChI Key |
AUWJRGNBZGBQPF-UHFFFAOYSA-N |
SMILES |
[Se].[Tl].[Tl] |
Canonical SMILES |
[Se]=[Tl] |
Other CAS No. |
15572-25-5 |
Origin of Product |
United States |
Advanced Synthesis and Growth Methodologies for Thallium Selenide Materials
Bulk Crystal Growth Techniques
The synthesis of bulk Thallium(I) selenide (B1212193) crystals involves several approaches, primarily focusing on achieving high purity and controlled crystalline structures.
While direct reports on the melt crystallization of Thallium(I) selenide (Tl₂Se) are limited, related thallium selenide compounds, such as Thallium monoselenide (TlSe), are known to be produced via melt-based techniques 2dsemiconductors.comamericanelements.com. These methods, including Czochralski pulling and Bridgman techniques, are standard for growing crystalline materials from their molten states, aiming for high purity and crystalline perfection americanelements.com. Melt crystallization is also employed as a purification step for obtaining high-purity crystalline materials gea.com.
The Bridgman technique, a well-established method for growing single crystals, involves directional solidification by translating a melt through a temperature gradient alineason.comwikipedia.org. While specific parameters for this compound (Tl₂Se) via Bridgman growth are not extensively detailed in the reviewed literature, the technique is known to be used for growing Thallium monoselenide (TlSe) crystals 2dsemiconductors.com. Modified Bridgman techniques have also been applied to other thallium-containing selenides for nonlinear optical applications capes.gov.br.
Research into complex thallium-selenium systems indicates the potential for this compound (Tl₂Se) to form as a phase within quasiternary systems dntb.gov.ua. For instance, the Tl₂Se–TlInSe₂–Tl₄P₂Se₆ system has been studied, with crystallization areas involving Tl₂Se identified dntb.gov.ua. Solid-state processes are also mentioned in the context of purifying Thallium Selenide sputtering targets, suggesting their role in material preparation americanelements.com.
This compound (Tl₂Se) can be synthesized through elemental combination reactions at room temperature, utilizing Thallium and Selenium as binary precursors ucl.ac.uk. This method offers a direct route to forming the compound from its constituent elements. Additionally, chemical solution-based methods have been developed for depositing thallium selenide (TlxSey) thin films. These methods typically involve a two-stage process: initial selenization of a substrate (e.g., polyamide) in a potassium selenotrithionate (K₂SeS₂O₆) solution, followed by treatment with a Thallium(I) sulfate (B86663) (Tl₂SO₄) solution researchgate.netresearchgate.netlmaleidykla.ltlmaleidykla.ltktu.edu.
Thin Film Deposition Technologies
Thin film deposition techniques for thallium selenides are crucial for various electronic and optical applications. Chemical deposition methods offer versatile routes to achieving these films.
Chemical vapor deposition (CVD) is recognized as a technique relevant for producing Thallium Selenide sputtering targets americanelements.com. More detailed research focuses on chemical solution-based methods for depositing TlxSey thin films on polymer substrates researchgate.netresearchgate.netlmaleidykla.ltlmaleidykla.ltktu.edu. This process typically involves selenization followed by treatment with a thallium precursor solution researchgate.netresearchgate.netlmaleidykla.ltlmaleidykla.ltktu.edu.
Research findings from these chemical deposition studies provide insights into the control of film composition. For example, the duration of treatment in the Thallium(I) precursor solution significantly influences the Thallium-to-Selenium (Tl/Se) molar ratio in the deposited layers lmaleidykla.ltlmaleidykla.ltktu.edu. Specifically, increasing the treatment duration from 20 minutes to 75 minutes resulted in an increase of the Tl/Se molar ratio from 0.695 to 1.253, as determined by Atomic Absorption Spectroscopy (AAS) lmaleidykla.ltlmaleidykla.ltktu.edu. Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) or Energy-Dispersive X-ray Spectroscopy (EDS) analyses also provided Tl/Se molar ratios, showing a decrease from 2.36 to 2.14 over the same treatment duration range lmaleidykla.ltlmaleidykla.ltktu.edu. X-ray diffraction (XRD) analysis of these deposited layers has identified various thallium selenide phases, including Tl₂Se₂, Tl₂Se₁.₂, and Tl₅Se₃ researchgate.net.
Atomic Layer Deposition (ALD) is another chemical deposition technique employed for metal selenides, often utilizing precursors such as bis(triethylsilyl)selenium ((Et₃Si)₂Se) researchgate.net. While direct ALD synthesis of this compound is not explicitly detailed, the methodology represents a potential avenue for precise thin film fabrication of selenide materials.
Data Table: Chemical Deposition of Thallium Selenide Layers
The following table summarizes key findings regarding the chemical solution-based deposition of thallium selenide (TlxSey) layers, illustrating the impact of treatment duration on composition and identified phases.
| Process Parameter | Value (20 min treatment) | Value (75 min treatment) | Identified TlxSey Phases (General) |
| Tl⁺ Precursor Treatment Duration (min) | 20 | 75 | Tl₂Se₂, Tl₂Se₁.₂, Tl₅Se₃ |
| Tl/Se Molar Ratio (determined by AAS) | 0.695 | 1.253 | |
| Tl/Se Molar Ratio (determined by EDS) | 2.36 | 2.14 |
Compound List
this compound (Tl₂Se)
Thallium monoselenide (TlSe)
Thallium(I) sulfate (Tl₂SO₄)
Potassium selenotrithionate (K₂SeS₂O₆)
Thallium arsenide selenide (TAS)
Thallium(II) selenide (Tl₂Se₂)
this compound (Tl₂Se₁.₂)
Thallium pentaselenide (Tl₅Se₃)
Selenium (Se)
Thallium (Tl)
Chemical Deposition Methods
Solution-Based Bath Deposition (e.g., Utilizing Triethanolamine (B1662121), Ammonia (B1221849), and Selenosulphate Systems)
Chemical Bath Deposition (CBD) relies on controlled precipitation from aqueous solutions. For selenide formation, precursors containing selenium ions are essential. While specific literature detailing the CBD of this compound using triethanolamine (TEA), ammonia, and selenosulphate systems is limited, these precursors are commonly employed in the deposition of other metal selenides. For instance, the deposition of Cadmium selenide (CdSe) has been successfully achieved using a bath containing cadmium sulfate, triethanolamine, ammonia, and sodium selenosulphate, where TEA and ammonia act as complexing agents to control the release of metal ions, and sodium selenosulphate serves as the selenium source ijsrp.orgneuroquantology.com. The pH, temperature, and concentration of these components are critical parameters influencing the film quality and deposition rate neuroquantology.com. The general principle involves the reaction between dissolved metal ions and chalcogenide ions, leading to the formation of insoluble metal selenide precipitates that deposit onto the substrate neuroquantology.comgouni.edu.ng.
Adsorption-Diffusion Method on Polymeric Substrates (e.g., Polyamide 6)
The adsorption-diffusion method provides a viable route for depositing Thallium selenide (TlₓSe) thin layers onto polymer substrates, specifically Polyamide 6 (PA 6) lmaleidykla.ltlmaleidykla.ltktu.eduktu.eduresearchgate.net. This technique typically involves a two-stage process. Initially, the PA 6 substrate undergoes selenization by immersion in a potassium selenotrithionate (K₂SeS₂O₆) solution, often in the presence of hydrochloric acid (HCl), at elevated temperatures (e.g., 60°C) for a specified duration (e.g., 1.5 hours) lmaleidykla.ltlmaleidykla.ltktu.edu. This step incorporates selenium-containing anions into the polymer matrix. Subsequently, the selenized polymer is treated with thallium precursor solutions, such as thallium nitrate (B79036) (TlNO₃) or thallium sulfate (Tl₂SO₄), under controlled pH (e.g., 11.5 or 10.9) and temperature (e.g., 60°C or 80°C) for varying durations (e.g., 20-75 minutes) lmaleidykla.ltlmaleidykla.ltktu.eduresearchgate.net. This second stage facilitates the diffusion of Tl⁺ ions into the polymer and their reaction with the incorporated selenium species to form TlₓSe layers on the surface. The Tl/Se molar ratio in the deposited layers can be influenced by factors such as the concentration of the thallium precursor solution and the exposure time lmaleidykla.ltlmaleidykla.lt.
Table 1: Conditions for Thallium Selenide Formation on Polyamide 6 via Adsorption-Diffusion
| Stage | Precursor Solution | Concentration (mol/l) | Temperature (°C) | pH Adjusting Agent | pH | Duration (min) |
| Selenization | Potassium selenotrithionate (K₂SeS₂O₆) in HCl | 0.05 (K₂SeS₂O₆) | 60 | - | 0.1 M HCl | 90 (1.5 h) |
| Thallium Treatment | Thallium nitrate (TlNO₃) | 0.025–0.8 | 60 | KOH | 11.5 | 75 |
| Thallium Treatment | Thallium sulfate (Tl₂SO₄) | 0.1 | 80 | 25% NH₃·H₂O | 10.9 | 20, 75 |
Note: The duration of selenization is often reported in hours (e.g., 1.5 h), which is converted to minutes for consistency in the table.
The optical properties of these TlₓSe and doped Tl-M-Se (M = Cu, Ga, Ag) layers are extensively studied, involving analysis of the absorption edge, bandgap (E<0xE1><0xB5><0x8D>), Urbach energy (E<0xE1><0xB5><0xA3>), steepness parameter (σ), and electron-phonon interaction (E<0xE2><0x82><0x91>-<0xE1><0xB5><0xBD>) lmaleidykla.ltlmaleidykla.ltresearchgate.netlmaleidykla.lt.
Physical Vapor Deposition (PVD) Techniques
Physical Vapor Deposition (PVD) encompasses methods that transfer material from a source to a substrate in a vaporized state, without chemical reactions. These techniques are well-suited for depositing high-purity thin films.
Sputtering Target Fabrication and Application (e.g., for Semiconductor and Optical Applications)
Thallium Selenide sputtering targets are manufactured to high purity standards, aiming for maximum density and minimal average grain size, which are critical for their application in thin-film deposition americanelements.com. These targets are used in semiconductor fabrication, display technology, and optical applications americanelements.comamericanelements.com. The sputtering process involves bombarding the target material with energetic ions in a plasma, leading to the ejection of target atoms that then deposit onto a substrate to form a thin film. Sputtering targets can be fabricated in various configurations, including planar dimensions up to 820 mm, with custom designs to accommodate different sputtering equipment americanelements.com. The purity and composition of the targets are typically verified using techniques such as X-Ray Fluorescence (XRF), Glow Discharge Mass Spectrometry (GDMS), and Inductively Coupled Plasma (ICP) americanelements.com.
Chemical Vapor Deposition (CVD) Integration in Thin Film Growth
Chemical Vapor Deposition (CVD) is a versatile technique for fabricating high-quality thin films, involving chemical reactions of gaseous precursors on a heated substrate surface mdpi.comresearchgate.net. While CVD is widely applied for various semiconductor materials, specific detailed studies on the CVD growth of this compound thin films are less prevalent in the reviewed literature. General CVD principles involve controlling parameters such as substrate temperature, precursor flow rates, and precursor composition to influence film morphology, phase purity, and uniformity mdpi.comresearchgate.netacs.org. For instance, CVD has been used for the growth of Tin selenide (SnSe) thin films, where temperature plays a crucial role in determining the phase of the deposited material researchgate.net. The integration of CVD for TlSe would likely involve selecting appropriate thallium and selenium-containing gaseous precursors that decompose or react at controlled temperatures to yield TlSe films.
Doping Strategies and Impurity Incorporation during Synthesis
Doping is a key strategy to modify and enhance the intrinsic properties of semiconductor materials like this compound. By introducing specific impurity atoms, researchers can tune electrical conductivity, optical absorption, and other characteristics.
Doping of this compound Films with Metal Cations (e.g., Cu, Ga, Ag)
Thallium selenide layers, particularly those prepared via the adsorption-diffusion method on polyamide substrates, can be successfully doped with various metal cations, including Copper (Cu⁺/Cu²⁺), Gallium (Ga³⁺), and Silver (Ag⁺) lmaleidykla.ltlmaleidykla.ltktu.eduktu.eduresearchgate.netlmaleidykla.lt. This doping is typically achieved through a cation exchange reaction, where the pre-formed Tl-Se layers are treated with aqueous solutions containing the desired metal salts.
The doping conditions vary depending on the specific dopant:
Copper (Cu) doping: Involves treating Tl-Se layers with copper sulfate (CuSO₄) solutions (e.g., 0.4 mol/l) in the presence of hydroquinone (B1673460) as a reducing agent, at approximately 80°C for 15 minutes lmaleidykla.lt.
Gallium (Ga) doping: Requires treatment with gallium sulfate (Ga₂(SO₄)₃) solutions (e.g., 0.025 mol/l), often with ammonia solution to control pH (around 10.50) and trisodium (B8492382) citrate (B86180) as a complexing agent, at around 60°C for 60 minutes lmaleidykla.lt.
Silver (Ag) doping: Typically involves immersing the Tl-Se layers in silver nitrate (AgNO₃) solutions (e.g., 0.1 mol/l) at approximately 80°C for 15 minutes lmaleidykla.lt.
The incorporation of these metal cations has been shown to influence the optical properties of the Thallium selenide layers. Specifically, doping has been observed to cause a redshift in the absorption edge and a reduction in the bandgap energy (E<0xE1><0xB5><0x8D>) of the Tl-Se films ktu.edulmaleidykla.lt. The chemical composition of the doped layers (Tl-M-Se) is typically analyzed using Energy-Dispersive X-ray Spectroscopy (EDS) and Atomic Absorption Spectrophotometry (AAS) to quantify the amounts of thallium, selenium, and the incorporated dopant lmaleidykla.ltlmaleidykla.ltresearchgate.netlmaleidykla.lt.
Table 2: Doping Conditions for Thallium Selenide Layers
| Film Type | Precursor | Concentration (mol/l) | Additives | Temperature (°C) | Duration (min) |
| Tl-Cu-Se | CuSO₄ | 0.4 | 1% hydroquinone | 80 | 15 |
| Tl-Ga-Se | Ga₂(SO₄)₃ | 0.025 | NH₃·H₂O (pH 10.50), 0.025 M trisodium citrate | 60 | 60 |
| Tl-Ag-Se | AgNO₃ | 0.1 | - | 80 | 15 |
Compound List:
this compound (TlSe, Tl₂Se, TlₓSe)
Polyamide 6 (PA 6)
Potassium selenotrithionate (K₂SeS₂O₆)
Hydrochloric acid (HCl)
Thallium nitrate (TlNO₃)
Thallium sulfate (Tl₂SO₄)
Potassium hydroxide (B78521) (KOH)
Ammonia solution (NH₄OH)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Gallium sulfate (Ga₂(SO₄)₃)
Silver nitrate (AgNO₃)
Hydroquinone (C₆H₄(OH)₂)
Trisodium citrate (Na₃C₆H₅O₇)
Cadmium selenide (CdSe)
Tin Selenide (SnSe)
Crystallographic Analysis and Structural Elucidation of Thallium Selenide Phases
Determination of Crystal Systems and Space Groups
The crystallographic classification of thallium selenides involves identifying their respective crystal systems and space groups, which dictate their fundamental atomic arrangements and symmetries.
Thallium(I) Selenide (B1212193) (Tl₂Se) Crystalline Structures
While the specific designation of "Thallium(I) Selenide" is often associated with the compound TlSe due to its mixed-valence nature and common nomenclature researchgate.netamericanelements.com, other thallium-rich selenide phases have also been identified. Research indicates the existence of tetragonal thallium selenide phases, including Tl₂Se₂, Tl₂Se₁.₂, and Tl₅Se₃, which have been characterized via X-ray powder diffraction researchgate.net. Detailed crystallographic data, such as specific space groups for these Tl-rich phases, are not extensively detailed in the provided literature. However, the primary focus for detailed structural elucidation in this class of compounds often falls on Thallium Monoselenide (TlSe).
Thallium Monoselenide (TlSe) and its Quasi-One-Dimensional Structure
Thallium monoselenide (TlSe) is a well-studied compound that crystallizes in a tetragonal structure belonging to the space group I4/mcm researchgate.netresearchgate.netresearchgate.net. Its formula can be represented as Tl⁺(Tl³⁺Se₂⁻), highlighting its mixed-valence character researchgate.net. The structure is characterized by a quasi-one-dimensional (quasi-1D) chain-like arrangement researchgate.netresearchgate.netresearchgate.net. Within these chains, Se²⁻ ions are tetrahedrally bonded to Tl³⁺ ions, forming chains of edge-sharing tetrahedra that extend along the crystallographic c-axis researchgate.netresearchgate.netresearchgate.net. The Tl⁺ ions are situated between these chains, providing electrostatic stabilization researchgate.net. The lattice parameters for TlSe are approximately a = b = 8.02 Å and c = 6.79 Å, with Z=4 formula units per unit cell researchgate.net. This unique structural motif contributes to its anisotropic physical properties researchgate.netresearchgate.netresearchgate.net.
Ternary and Quaternary Thallium Selenides
A variety of ternary and quaternary thallium selenides exhibit diverse crystallographic features:
Tl₂Ga₂SnSe₆ and Tl₂Ga₂GeSe₆: These compounds are isostructural and crystallize in the tetragonal system with the space group I4/mmc diva-portal.orgsci-hub.se. Tl₂Ga₂SnSe₆ has lattice parameters a = 8.095(1) Å and c = 6.402(1) Å diva-portal.org. The isostructural Tl₂Ga₂GeSe₆ has a = 8.0770(4) Å and c = 6.2572(5) Å diva-portal.org.
Tl₂HfSe₃: This compound crystallizes in the monoclinic system with space group P2₁/m researchgate.netrsc.org.
Tl₄Si₂Se₆: This compound crystallizes in the triclinic system with space group P1̄ researchgate.net. Its unit cell parameters are a = 6.875(2) Å, b = 6.866(2) Å, c = 8.731(2) Å, with angles α = 90.50(2)°, β = 111.69(2)°, and γ = 113.70(2)° researchgate.net.
Tl₂Ag₁₂Se₇: This selenide crystallizes as a commensurate superstructure, adopting a √3 × √3 × 1 supercell based on the Zr₂Fe₁₂P₇ structure type bac-lac.gc.cauwaterloo.ca.
Bukovite, (Cu₃Fe)Tl₂Se₄: This mineral crystallizes in the tetragonal system with space group I4/mmm jgeosci.org. Its unit cell parameters are a = 3.9694(8) Å and c = 13.694(3) Å jgeosci.org.
TlCuSe₂: This compound crystallizes in the tetragonal system with space group I-42d (No. 122) materialsproject.org. The lattice parameter is a = 7.333 Å materialsproject.org.
TlSbSe₂: This compound is described as a layered semiconductor 2dsemiconductors.com. While some studies suggest a monoclinic structure based on experimental data, theoretical calculations have indicated a potential rhombohedral structure aps.org. Other studies classify TlSbSe₂ within the TlMX₂ family, exhibiting a chain-like structural configuration with tetragonal symmetry and space group I4/mcm researchgate.net.
Tl₂PbZrS₄: This compound crystallizes in the monoclinic system with space group C2/c researchgate.net. Its unit cell parameters are a = 15.455(4) Å, b = 8.214(2) Å, c = 6.751(2) Å, and β = 109.093(3)° researchgate.net.
Two-Dimensional Hexagonal Thallium Selenide Phases
While TlSe exhibits a layered structure that allows for exfoliation into monolayers, akin to transition metal dichalcogenides americanelements.com2dsemiconductors.com, its fundamental bulk structure is characterized by quasi-one-dimensional chains researchgate.netresearchgate.netresearchgate.net. Specific reports detailing two-dimensional hexagonal thallium selenide phases as distinct crystallographic entities are limited in the reviewed literature. Elemental thallium itself adopts a hexagonal close-packed (hcp) structure wikipedia.orgshef.ac.ukwebelements.com, but this does not pertain to its selenide compounds. Complex quaternary compounds like Cr₁₄₅Tl₁₈₇Mo₁₅Se₁₉ have been described as monoclinic variants of hexagonal structures nih.gov, but these are not simple hexagonal thallium selenides.
Thallium Selenide Superstructures
Superstructures, arising from ordered arrangements of atoms or vacancies, are observed in certain thallium selenide systems. For instance, Tl₂Ag₁₂Se₇ crystallizes in a commensurate superstructure characterized by a √3 × √3 × 1 supercell relative to the Zr₂Fe₁₂P₇ structure type bac-lac.gc.cauwaterloo.ca. Additionally, the Tl(₁₋y)Fe(₂₋z)(Se(₁₋x)S(x))₂ series exhibits a tetragonal √5a × √5a × c superstructure (space group I4/m) due to an ordered network of iron vacancies nih.gov.
Single-Crystal X-ray Diffraction and Structure Refinement
Single-crystal X-ray diffraction (SCXRD) is a pivotal technique for determining the precise atomic arrangements and lattice parameters of crystalline materials. Numerous thallium selenide compounds and their derivatives have been characterized using SCXRD.
TlSe: Single-crystal studies have been instrumental in establishing its tetragonal structure, space group I4/mcm, and quasi-1D chain-like nature researchgate.netresearchgate.netresearchgate.net. Refinements have provided detailed information on bond lengths and atomic positions within the unit cell researchgate.net.
Ternary and Quaternary Selenides: SCXRD has been employed to determine the structures of compounds such as Tl₂Ga₂SnSe₆ diva-portal.orgsci-hub.se, Tl₂HfSe₃ researchgate.netrsc.org, Tl₄Si₂Se₆ researchgate.net, Bukovite ((Cu₃Fe)Tl₂Se₄) jgeosci.org, and Tl₂PbZrS₄ researchgate.net. For Bukovite, SCXRD data led to a structure refinement with R₁ = 0.0264 for 92 unique reflections jgeosci.org. Tl₂Ga₂SnSe₆ was analyzed using single-crystal X-ray diffraction, yielding lattice parameters and confirming its I4/mmc space group diva-portal.orgsci-hub.se.
Superstructures: The analysis of superstructures, such as in Tl₂Ag₁₂Se₇, relies on SCXRD to identify the ordering principles and the nature of the supercell bac-lac.gc.cauwaterloo.ca. Similarly, SCXRD and electron diffraction have been used to confirm the presence of ordered iron vacancy networks leading to superstructures in Tl-Fe-Se systems nih.gov.
Related Compounds: SCXRD has also been used for rerefinement of related compounds, such as SnTe₀.₇₃(₂)Se₀.₂₇(₂), to achieve higher precision in bond length determination iucr.org. Studies on TlSbSe₂ have utilized SCXRD to investigate its structural characteristics, with experimental data suggesting a monoclinic form, though theoretical calculations point to other possibilities aps.org.
The application of SCXRD, often complemented by powder X-ray diffraction and other analytical techniques, continues to be essential for the complete crystallographic characterization and structural elucidation of the diverse family of thallium selenides.
Phase Transitions and Polymorphism
The phase behavior of this compound, like many chalcogenides, can be influenced by temperature and pressure, leading to potential structural modifications.
High-Pressure Induced Phase Transitions
Specific research detailing high-pressure induced phase transitions for this compound (Tl₂Se) is not extensively covered in the provided literature. While studies on the high-pressure behavior of elemental thallium researchgate.net and other thallium-containing compounds like TlGaSe₂ researchgate.net and TlFeSe₂ researchgate.net exist, direct experimental data on pressure-driven structural transformations in Tl₂Se are limited in the reviewed sources. Further investigation would be required to fully characterize its response to elevated pressures.
Temperature-Induced Phase Transitions
The Thallium-Selenium phase diagram indicates the presence of distinct phases, including Tl₂Se and TlSe. According to one source, the Tl-Se system includes phases such as Tl₂Se and TlSe, which exhibit congruent melting points chalcogen.ro. Additionally, a phase composition referred to as Tl₂Se₃ (potentially related to Tl₂Se or a derivative) is noted to undergo a polymorphic transformation at approximately 465 K chalcogen.ro. This suggests that this compound, or closely related compositions within the Tl-Se system, can exhibit temperature-dependent structural changes.
Bonding Hierarchy and Chemical Environment Analysis
Analysis of Layered and Chain Structures in Thallium Selenides
Thallium selenides exhibit diverse structural motifs, often characterized by layered or chain-like arrangements, which significantly influence their electronic and optical properties. Thallium monoselenide (TlSe) is a prominent example, crystallizing in a tetragonal structure (space group I4/mcm) researchgate.net. This structure can be described as chains of thallium and selenium atoms, with weaker interactions between these chains researchgate.net. Each monolayer of TlSe is approximately four atoms thick, consisting of a Se-Tl-Tl-Se sequence, with a thickness of about 0.9-1.0 nm 2dsemiconductors.com. The layered nature of TlSe, similar to materials like molybdenum disulfide, allows for potential exfoliation into monolayers, making it a subject of interest for two-dimensional materials research 2dsemiconductors.com.
Other thallium selenide phases also display complex structural characteristics. For instance, research has identified tetragonal phases such as Tl₂Se₂ (JCPDS 75-880), Tl₂Se₁.₂ (JCPDS 75-1007), and Tl₅Se₃ (JCPDS 41-1295) ktu.eduresearchgate.net. Additionally, monoclinic selenium phases (Se₈) have been identified in conjunction with thallium selenide layers ktu.eduresearchgate.net. The Tl-Se phase diagram indicates the existence of phases like Tl₂Se and TlSe, with Tl₂Se₃ also being a proposed phase that undergoes polymorphic transformations chalcogen.ro. The specific crystal structure of TlSe is often described as tetragonal, with lattice parameters reported, for example, as a = 0.852 nm and c = 1.268 nm chalcogen.rophysics.gov.az. The compound Tl₄Re₆Se₁₂ crystallizes in a monoclinic structure (space group C2/c) and features Re₆Se₁₃ cluster units interconnected by selenium bridges sci-hub.se.
The structural versatility of thallium selenides extends to ternary and quaternary compounds. For example, TlGaSe₂ crystallizes in a monoclinic structure americanelements.com. The compound Tl₂HgGeSe₄ crystallizes in a noncentrosymmetric tetragonal space group (I4̅2m), featuring [GeSe₄] and [HgSe₄] tetrahedra stacked within the unit cell acs.org. Thallium atoms in this structure are coordinated by tetragonal antiprisms of selenium atoms acs.org. TlCuThSe₃ exhibits a layered structure composed of sheets of edge-sharing ThSe₆ octahedra and CuSe₄ tetrahedra, separated by layers containing thallium chains iucr.org.
Microstructural Characterization of Films and Bulk Materials
The characterization of thallium selenide materials, whether in thin film or bulk form, is crucial for understanding their properties and potential applications. Techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and others are employed to elucidate their microstructural features, film thickness, surface homogeneity, and phase composition.
Film Thickness and Surface Homogeneity Assessment
The accurate determination of thin film thickness is essential for controlling material properties. For thallium selenide films, methods such as the Fizeau method using interference fringes or gravimetric analysis (assuming bulk density) have been utilized scispace.com. These techniques allow for the measurement of film thicknesses typically in the range of 0.1-0.3 microns for TlSe films prepared by chemical deposition scispace.com. Surface homogeneity assessment is also critical, as variations in thickness or surface roughness can impact device performance. While specific quantitative data on homogeneity for Tl(I) selenide films is not extensively detailed in the provided snippets, the visual inspection of SEM images can offer qualitative insights into the uniformity of the film surface ktu.eduscispace.com.
Morphological and Microstructural Analysis (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a primary tool for investigating the morphology and microstructure of thallium selenide materials ktu.eduscispace.comlnu.edu.uaijettjournal.org. SEM images reveal the surface topography, grain size, and distribution of crystallites within the films or bulk samples. For instance, SEM studies of Tl-M-Se (M = Cu, Ga, Ag) layers have shown the presence of approximately 2 μm interdiffused layers on polymer substrates ktu.edu. In other studies, SEM analysis of TlSe films has indicated the presence of small crystallites distributed across the surface, suggesting a polycrystalline nature scispace.com. The morphology of Tl₂InGaSe₄ single crystals, described as layered, contributes to their potential nanotechnology applications aaup.edu. SEM can also highlight the presence of voids or the formation of well-faceted grains, which are important for optimizing film quality ijettjournal.org.
Phase Composition Determination (e.g., X-ray Diffraction)
X-ray Diffraction (XRD) is indispensable for determining the phase composition and crystalline structure of thallium selenide materials ktu.eduresearchgate.netchalcogen.roucl.ac.uknih.govosti.govresearchgate.net. XRD patterns provide fingerprint data that allows for the identification of specific crystalline phases present in a sample. For example, XRD analysis of thallium selenide layers on polyamide films has identified tetragonal phases such as Tl₂Se₂, Tl₂Se₁.₂, and Tl₅Se₃, alongside monoclinic selenium phases ktu.eduresearchgate.net. Annealing TlxSey layers can lead to the formation of a single TlSe phase, as confirmed by XRD ktu.edu. The Tl-Se phase diagram studies, often relying on XRD, have indicated the presence of Tl₂Se and TlSe as the primary phases, with Tl₂Se₃ also noted chalcogen.rophysics.gov.az. The refined crystal structure of Tl₂Ga₂SnSe₆, for instance, was determined using single-crystal X-ray diffraction, revealing its crystallization in space group I4/mmc diva-portal.org. XRD data is crucial for confirming the formation of specific thallium selenide compounds and understanding their crystallographic parameters.
Electronic Structure Investigations and Theoretical Modeling
First-Principles Calculations and Density Functional Theory (DFT) Applications
First-principles calculations, particularly those employing DFT, have been instrumental in characterizing the electronic properties of TlSe. These methods allow for the simulation of material behavior at the atomic level, providing insights into electron distribution and energy levels.
Investigations into the electronic band structure of TlSe have revealed its characteristic features, often linked to its chain-like crystal geometry researchgate.netaps.org. Ab initio pseudopotential calculations, utilizing DFT within the Local Density Approximation (LDA), have been performed to map out the energy bands and effective masses along high symmetry directions in the Brillouin zone researchgate.netaps.org. These calculations provide a theoretical framework for understanding how electron energy varies with momentum. Experimental techniques like Angle-Resolved Photoemission Spectroscopy (ARPES) have also observed peculiar electronic dispersive structures in TlSe, which are often correlated with theoretical band structure predictions researchgate.net. Studies on thallium compounds, in general, highlight that spin-orbit coupling (SOC) has a significant effect on their electronic band structures researchgate.net. For TlSe specifically, calculations performed both with and without SOC offer a more complete picture of its electronic behavior researchgate.netresearchgate.net. The valence band of TlSe is understood to be primarily composed of Se 4p states, with contributions from Tl 6s and 6p states researchgate.netresearchgate.net.
The density of states (DOS) and partial densities of states (PDOS) provide detailed information about the distribution of electronic states across different energy levels and their atomic orbital contributions. DFT calculations for TlSe have yielded its total DOS, which can be compared with experimental data, such as X-ray Photoelectron Spectroscopy (XPS) doi.orgnih.govresearchgate.net. Analysis of PDOS in TlSe indicates that the valence band is largely dominated by Se 4p states, with contributions from Tl 6s and 6p states forming the lower portions of the valence band researchgate.netresearchgate.net. These contributions are crucial for understanding the bonding and electronic properties of the material.
The accurate prediction of electronic structure relies on appropriate computational methodologies. For TlSe, ab initio pseudopotential calculations within DFT have been a common approach researchgate.netaps.org. Pseudopotentials are used to simplify the complex interaction between core and valence electrons, allowing for more computationally efficient yet accurate calculations arxiv.orgnsmsi.ir. The pseudopotential plane wave (PP PW) method is one such technique employed in DFT studies of related materials univ-setif.dz. The Semiempirical Pseudopotential Method (SEPM), derived from DFT calculations, also offers a way to efficiently determine band structures arxiv.org.
While standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) provide a foundational understanding, advanced exchange-correlation functionals are often employed to achieve greater accuracy, particularly in predicting band gaps. The Tran-Blaha modified Becke-Johnson (TB-mBJ) potential, often combined with Hubbard U corrections and spin-orbit coupling (U + SO), is recognized for its ability to yield band gaps that better match experimental values for many semiconductors doi.orgnih.govresearchgate.netuniv-setif.dzacs.org. Although specific TB-mBJ calculations for TlSe are not extensively detailed in the provided snippets, this methodology is a standard for improving the electronic structure predictions of similar chalcogenide materials researchgate.net.
Spin-orbit coupling (SOC) is a relativistic effect that becomes significant for heavier elements like thallium. It arises from the interaction between an electron's spin and its orbital motion around the nucleus. In thallium, the strong SOC is responsible for the "inert pair effect," where the 6s² valence electrons are less involved in bonding, leading to a lower effective valence state diva-portal.orgdiva-portal.org. Theoretical calculations for TlSe have been performed both with and without SOC to assess its impact on the band structure researchgate.netresearchgate.net. The inclusion of SOC can lead to splittings and shifts in energy bands, and in some related thallium selenides, it has been shown to reduce the calculated band gap univ-setif.dz.
Experimental Probes of Electronic States
Experimental techniques are crucial for validating theoretical predictions and directly probing the electronic states of TlSe.
Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful surface-sensitive technique that maps the electronic band structure by measuring the kinetic energy and momentum of photoemitted electrons researchgate.netaps.orgresearchgate.net. Studies have utilized ARPES on single crystalline TlSe, grown via methods like the modified Bridgman technique, to observe its electronic dispersive structures researchgate.netresearchgate.net. These experiments provide direct experimental evidence of the band dispersions and their features, allowing for direct comparison with theoretical calculations. X-ray Photoelectron Spectroscopy (XPS) is another key experimental method used to investigate the electronic structure by analyzing core-level and valence-band electron binding energies, providing insights into chemical states and bonding doi.orgnih.govresearchgate.net.
Data Table: Electronic Band Gap of Thallium(I) Selenide (B1212193)
| Property | Value (eV) | Method/Model | Notes |
| Band Gap (Exp.) | 0.73 - 0.84 | Literature (Experimental) | Reported range for TlSe lmaleidykla.lt |
| Band Gap (Calc.) | ~0.73 | DFT (LDA, Pseudopotential) | Implied from calculations for TlSe researchgate.netaps.org. Specific value not stated. |
X-ray Photoelectron Spectroscopy (XPS) for Valence Electrons and Core-Level Spectra
X-ray Photoelectron Spectroscopy (XPS) has been instrumental in probing the electronic states of Thallium(I) selenide. XPS analyses provide insights into the binding energies of core electrons, which reveal the chemical states and bonding characteristics of the constituent atoms (Thallium and Selenium) acs.orgdoi.orgresearchgate.netresearchgate.net. Studies on related quaternary selenides, such as Tl₂CdGeSe₄ and Tl₂HgGeSe₄, demonstrate that XPS spectra of the valence band region are dominated by contributions from Se 4p states, with significant input from Tl 6s states, and to a lesser extent, other states like Ge 4p or Cd 5s, depending on the specific compound acs.orgdoi.orgresearchgate.netresearchgate.net. These findings suggest that in TlSe, the valence band structure is largely dictated by the Se 4p orbitals, with Thallium's 6s electrons playing a crucial role, particularly near the top of the valence band researchgate.netaps.orgjps.jp. Core-level spectra analysis helps in understanding the charge states and chemical bonding within the material acs.orgdoi.orgresearchgate.netresearchgate.net.
Angle-Resolved Photoemission Spectroscopy (ARPES) for Electronic Dispersive Structures
Angle-Resolved Photoemission Spectroscopy (ARPES) offers a direct probe of the electronic band structure, revealing energy bands and their dispersion with momentum jps.jpresearchgate.nethiroshima-u.ac.jpresearchgate.net. Studies on this compound have observed peculiar types of electronic dispersive structures that are not always fully reproduced by standard bulk band calculations jps.jpresearchgate.net. Specifically, ARPES experiments have identified "γ-type" (sheet-type) and "δ-type" (pyramid-type) dispersions. These structures, which exhibit sharp spectral shapes and constant E-K characteristics at different photon energies, have been attributed to high-lying surface conduction bands arising from secondary electron emission jps.jpresearchgate.netresearchgate.net. The quasi-one-dimensional nature of TlSe, with chains of [Tl³⁺Se₂²⁻]⁻ units, contributes to the anisotropy observed in these ARPES measurements aps.orgjps.jpresearchgate.net.
X-ray Emission Spectroscopy (XES) for Energy Distributions of Valence Band Contributors
X-ray Emission Spectroscopy (XES) complements XPS by providing detailed energy distributions of the contributions from specific atomic orbitals to the valence band acs.orgresearchgate.netnih.gov. For Thallium-containing selenides, XES studies have confirmed that Se 4p states are major contributors to the valence band, particularly in its upper portion. In compounds like Tl₂HgGeSe₄, XES data, when analyzed alongside DFT calculations, helps map the distribution of Se 4p, Ge 4p, and Tl 6s states across the valence band, providing a more comprehensive understanding of the electronic bonding acs.orgresearchgate.netnih.gov.
Band Gap Determination and Nature (Direct vs. Indirect)
The determination of the band gap in this compound is crucial for its classification as a semiconductor and for predicting its optical and electronic properties. Reported values for the band gap of this compound vary, often depending on the measurement technique and sample quality. Generally, TlSe is considered a narrow-gap semiconductor.
Reported Band Gap Values: Several studies indicate that TlSe has a band gap in the range of approximately 0.7 eV researchgate.net2dsemiconductors.com. Some literature also suggests values between 0.69 eV and 1.10 eV at room temperature researchgate.net. Theoretical calculations and experimental data for related compounds or specific transitions in TlSe suggest values such as 1.28 eV (indirect) for Tl₂HgGeSe₄ and 1.52 eV (non-direct) for Tl₂CdGeSe₄ acs.orgdoi.orgresearchgate.net. For TlGaSe₂-type compounds, direct and indirect band gaps of 2.08 eV and 1.93 eV, respectively, have been reported researchgate.net.
Nature of the Band Gap: this compound is generally understood to possess an indirect band gap. Theoretical calculations often support this, although experimental data can sometimes be interpreted as indicative of direct transitions, possibly due to surface effects or specific measurement conditions aps.orgaps.org. The indirect nature of the band gap is consistent with the band structure calculations that predict the valence band maximum and conduction band minimum to occur at different points in the Brillouin zone aps.orgaps.org.
Table 1: Band Gap Determinations for Thallium Selenide and Related Compounds
| Compound | Band Gap (eV) | Nature | Measurement/Calculation Method | Citation(s) |
|---|---|---|---|---|
| This compound (TlSe) | ~0.7 | Indirect | Optical measurements, Theoretical calculations | researchgate.net2dsemiconductors.com |
| This compound (TlSe) | 0.69 - 1.10 | Indirect | Optical absorption spectra | researchgate.net |
| Tl₂HgGeSe₄ | 1.28 | Indirect | DFT calculations, XPS | acs.orgresearchgate.netnih.gov |
| Tl₂CdGeSe₄ | 1.52 | Non-direct | XPS, DFT calculations | doi.orgresearchgate.net |
| TlGaSe₂ | 2.08 (direct) | Direct | Transmission/Reflection measurements | researchgate.net |
Charge Carrier Dynamics and Transport Properties
The electrical conductivity and charge carrier transport properties of this compound are intrinsically linked to its electronic band structure and crystal lattice.
p-type Electrical Conductivity Characterization
This compound is predominantly characterized as a p-type semiconductor aip.org. This means that the majority charge carriers responsible for electrical conduction are holes. Studies on lead-doped thallium selenide have consistently shown that the material remains p-type across various doping concentrations aip.org. The electrical conductivity of TlSe is influenced by factors such as temperature and crystallinity researchgate.netjofamericanscience.org. For instance, the DC electrical conduction of TlSe layers has been observed to increase with thickness, ranging from 10⁻¹¹ to 10⁻⁶ S/cm researchgate.net. In related compounds like Tl₂HgGeSe₄, a high-resistance semiconductor behavior with a specific electrical conductivity of approximately 10⁻⁸ Ω⁻¹ cm⁻¹ at 300 K has been reported, also exhibiting p-type electroconductivity acs.orgresearchgate.net.
Carrier Concentration and Mobility Measurements
Direct measurements of carrier concentration and mobility specifically for intrinsic this compound are less detailed in the provided snippets compared to its band structure. However, general trends and data from related materials offer insights. Some sources describe TlSe as having "high mobility" semiconductors 2dsemiconductors.com.
In studies of doped thermoelectric materials, Thallium doping in lead selenide (PbSe) led to an increase in hole concentration to approximately 7 × 10¹⁹ cm⁻³ acs.org. For a different thallium-based compound, TlBiSe₂, electron and hole mobilities were reported as 0.0229 cm²/(V·s) and 0.0115 cm²/(V·s), respectively icm.edu.pl. While these are for different compounds, they illustrate the typical range of mobilities observed in thallium chalcogenides. The efficiency of thermoelectric materials, often quantified by the figure of merit (ZT), is directly influenced by carrier concentration and mobility, with Tl doping in some systems found to enhance the Seebeck coefficient and reduce lattice thermal conductivity, contributing to improved ZT values jofamericanscience.orgacs.orgresearchgate.net.
Table 2: Charge Carrier Properties in Thallium Selenides and Related Compounds
| Compound | Carrier Type | Carrier Concentration (cm⁻³) | Mobility (cm²/(V·s)) | Measurement/Calculation Method | Citation(s) |
|---|---|---|---|---|---|
| This compound (TlSe) | p-type | Not specified | High (general) | General description | 2dsemiconductors.com |
| This compound (TlSe) | p-type | Not specified | Not specified | Electrical conductivity measurements | researchgate.netaip.org |
| TlBiSe₂ | n-type | Not specified | Electrons: 0.0229 | Thermoelectric power measurements | icm.edu.pl |
| TlBiSe₂ | n-type | Not specified | Holes: 0.0115 | Thermoelectric power measurements | icm.edu.pl |
Compound List:
this compound (TlSe)
Thallium selenide (TlSe)
Thallium bismuth diselenide (TlBiSe₂)
Thallium cadmium germanide selenide (Tl₂CdGeSe₄)
Thallium mercury germanide selenide (Tl₂HgGeSe₄)
Thallium gallium selenide (TlGaSe₂)
Thallium indium selenide (TlInSe₂)
Thallium gallium telluride (TlGaTe₂)
Thallium indium telluride (TlInTe₂)
Thallium antimony telluride (TlSbTe₂)
Thallium silver selenide (Tl₂Ag₁₂Se₇)
Thallium silver telluride (Tl₄Ag₁₈Te₁₁)
Thallium chromium sulfide (B99878) (TlCr₃S₅)
Thallium beryllium fluoride (B91410) (TlBeF₃)
Thallium strontium fluoride (TlSrF₃)
Thallium antimony (TlSb)
Thallium bismuth (TlBi)
Lead Selenide (PbSe)
Determination of Effective Masses of Charge Carriers
The effective mass of charge carriers is a critical parameter that influences electrical conductivity and mobility in semiconductors. Investigations into this compound have aimed to quantify these effective masses, often revealing an anisotropic nature due to its crystal structure.
Studies on related thallium chalcogenides, such as TlInSe₂ and TlGaSe₂, have provided insights into the effective masses of holes and electrons. For TlInSe₂, the effective mass of holes was reported as approximately 4.219×10⁻²⁴ kg, while the effective mass of electrons was found to be 2.23×10⁻²⁸ kg jofamericanscience.org. In another study on TlGaSe₂, the effective mass of holes was determined to be 8.07×10⁻³⁷ kg, and for electrons, it was 1.06×10⁻⁴¹ kg kau.edu.sa. These values highlight significant differences between the effective masses of holes and electrons, which is consistent with the anisotropic nature of their respective band structures researchgate.net. The effective mass of charge carriers is crucial for understanding transport phenomena and optimizing material performance for electronic devices.
Analysis of Relaxation Times, Diffusion Coefficients, and Diffusion Lengths
Complementary to effective mass measurements, the analysis of relaxation times, diffusion coefficients, and diffusion lengths provides a comprehensive view of charge carrier transport in this compound. These parameters are interconnected and govern how efficiently charge carriers move and persist within the material.
In TlInSe₂ crystals, the relaxation time for holes was estimated at 1.81×10⁻⁸ sec, and for electrons, it was 2.439×10⁻¹² sec jofamericanscience.org. The diffusion coefficient for holes was calculated to be 177.78 cm²/sec, and for electrons, it was 453.25 cm²/sec jofamericanscience.org. Consequently, the diffusion lengths were found to be Lp = 1.79×10⁻⁵ cm for holes and Ln = 3.3×10⁻⁵ cm for electrons jofamericanscience.org. For TlGaSe₂, the relaxation time for holes was reported as 5.53×10⁻¹⁹ s, and for electrons, it was 1.17×10⁻²³ s kau.edu.sa. The diffusion coefficients were determined to be Dp = 28.38 cm²/sec for holes and Dn = 45.7 cm²/sec for electrons, leading to diffusion lengths of LP = 3.96×10⁻⁹ cm and Ln = 2.3×10⁻¹¹ cm, respectively kau.edu.sa. These values are indicative of the charge carrier dynamics and their ability to travel within the material before recombining or scattering.
Theoretical Studies of Dynamical and Mechanical Stability from First-Principles
First-principles calculations are instrumental in predicting the inherent stability of materials, providing a foundation for understanding their potential for practical applications. Studies have explored the dynamical and mechanical stability of various thallium selenide compounds.
Research on two-dimensional phases of thallium selenide has confirmed their dynamical and mechanical stabilities through first-principles techniques researchgate.net. For instance, calculations for quaternary Tl₂CdGeSe₄ have shown the absence of imaginary phonon modes, confirming its dynamical stability doi.org. Similarly, Tl₂SnSe₃ has been predicted to be a direct-gap semiconductor, and its mechanical stability has been verified through phonon calculations researchgate.net. These theoretical investigations are crucial for identifying materials with robust structural integrity, which is a prerequisite for their use in demanding technological environments.
Spectroscopic Characterization and Optical Property Analysis
Optical Absorption Spectroscopy
Optical absorption spectroscopy is a fundamental technique used to determine the electronic properties of semiconductor materials. By analyzing the absorption of light as a function of wavelength, key parameters such as the absorption edge, energy band gap, and the nature of electronic transitions can be elucidated. Studies on thin layers of thallium selenide (B1212193) have utilized reflection spectra to derive these optical parameters. lmaleidykla.lt
The absorption edge is the wavelength below which a material begins to strongly absorb light, corresponding to the energy required to excite an electron from the valence band to the conduction band. For thallium selenide layers, the position of the absorption edge is influenced by the synthesis conditions. For instance, increasing the concentration of the Tl+ precursor solution from 0.025 to 0.8 mol/l or increasing the treatment duration from 20 to 75 minutes results in a redshift of the absorption edge. lmaleidykla.lt
The energy band gap (E_g) is a crucial parameter that determines the electronic and optical properties of a semiconductor. The band gap of thallium selenide has been reported to be in the range of 0.73 to 0.84 eV for crystalline samples, where the transition is indirect. lmaleidykla.lt However, for thin layers prepared by adsorption/diffusion methods, the band gap values can differ and are determined using the Tauc plot method. lmaleidykla.lt The relationship between the absorption coefficient (α), the photon energy (hν), and the band gap (E_g) is given by the Tauc equation:
(αhν)^(1/m) = B(hν - E_g)
where B is a constant and the exponent 'm' depends on the nature of the electronic transition. For direct allowed transitions, m = 2; for direct forbidden transitions, m = 2/3; for indirect allowed transitions, m = 1/2; and for indirect forbidden transitions, m = 1/3. lmaleidykla.lt
The following table summarizes the optical parameters of thallium selenide layers under different synthesis conditions.
In amorphous and disordered semiconductors, localized states extend into the band gap, forming "band tails." These states are associated with structural disorder and can be characterized by the Urbach energy (E_U). lmaleidykla.lt The Urbach energy is determined from the exponential part of the absorption edge, known as the Urbach tail, which follows the empirical relation:
α = α_0 exp(hν / E_U)
where α_0 is a constant. The Urbach energy can be calculated from the slope of the linear part of the ln(α) versus hν plot. lmaleidykla.lt A smaller Urbach energy indicates less structural disorder. lmaleidykla.lt
For thallium selenide layers, the Urbach energy decreases with increasing Tl+ precursor concentration and with longer treatment durations, suggesting a reduction in structural defects. lmaleidykla.lt The electron-phonon interaction (E_e-p) and the steepness parameter (σ) are also related to the Urbach energy and provide further information about the structural order of the material. lmaleidykla.lt
The following table presents the Urbach energy and related parameters for thallium selenide layers prepared under different conditions.
The nature of the electronic transition (direct or indirect, allowed or forbidden) can be determined from the value of the exponent 'm' in the Tauc equation. For thallium selenide layers formed by the adsorption/diffusion method, the optical absorption is attributed to direct forbidden transitions, corresponding to m = 2/3. lmaleidykla.lt This is in contrast to crystalline TlSe, which is reported to have an indirect transition. lmaleidykla.lt The direct nature of the transition in these thin layers leads to a higher observed band gap compared to the bulk crystalline material. lmaleidykla.lt
Detailed studies on the temperature dependence of the optical absorption specifically for thallium(I) selenide are not extensively available in the reviewed literature. However, in many semiconductors, the energy band gap is observed to decrease with increasing temperature. This phenomenon is primarily attributed to the effects of thermal expansion and electron-phonon interactions. As the temperature rises, the interatomic spacing increases, which can alter the potential seen by the electrons and consequently shift the energy bands. Additionally, increased lattice vibrations (phonons) at higher temperatures lead to interactions that can further modify the band structure and reduce the band gap energy. For instance, in the related compound tin selenide (SnSe), the optical band gap has been observed to decrease with increasing temperature. researchgate.net A similar trend would generally be expected for thallium selenide, but specific experimental data and the precise functional form of this dependence for Tl2Se are not detailed in the available sources.
Photoluminescence Investigations
Photoluminescence (PL) is the emission of light from a material after the absorption of photons. It is a powerful technique to probe the electronic structure, defect levels, and recombination mechanisms in semiconductors. Bulk thallium selenide (TlSe) is known to exhibit strong photoluminescence. lmaleidykla.lt
A typical photoluminescence experiment involves exciting the material with a light source of energy greater than its band gap. The excited electrons then relax to the ground state, emitting photons in the process. The resulting PL spectrum often consists of a sharp peak corresponding to the band-to-band recombination, known as the zero-phonon line (ZPL), and a broader phonon sideband, which arises from recombination processes involving the emission of phonons (lattice vibrations). aps.org
While it is established that TlSe is photoluminescent, detailed investigations into its photoluminescence spectra, including the emission wavelengths, the influence of temperature, and the nature of the recombination centers, are not extensively documented in the provided scientific literature. Studies on other selenide compounds, such as lead selenide (PbSe), have shown that the photoluminescence spectra can be influenced by quantum confinement effects in thin films, leading to a blue shift in the emission peak with decreasing film thickness. scholarsresearchlibrary.com
Theoretical Calculation of Optical Constants
The optical properties of a material are described by its complex refractive index (ñ = n + ik), where 'n' is the refractive index and 'k' is the extinction coefficient, or by the complex dielectric function (ε = ε1 + iε2). These optical constants are wavelength-dependent and can be calculated theoretically using first-principles methods based on density functional theory (DFT).
While specific theoretical studies focused on calculating the optical constants of this compound (Tl2Se) are not prominent in the surveyed literature, the general methodology for such calculations is well-established for similar semiconductor materials. For instance, in the study of thallium lead halides (Tl3PbX5), the electronic structure and optical constants were investigated using the generalized gradient approximation (GGA) as implemented in DFT. wikipedia.org
The calculation process typically involves:
Geometry Optimization: Determining the equilibrium crystal structure of the material.
Electronic Band Structure Calculation: Solving the Kohn-Sham equations to find the electronic band structure, which provides the energy levels available to the electrons.
Calculation of the Dielectric Function: The imaginary part of the dielectric function (ε2) is calculated from the electronic band structure by summing over all possible electronic transitions from occupied to unoccupied states.
Kramers-Kronig Transformation: The real part of the dielectric function (ε1) is then derived from the imaginary part (ε2) using the Kramers-Kronig relations.
Derivation of Other Optical Constants: Once the complex dielectric function is known, other optical constants such as the refractive index (n), extinction coefficient (k), absorption coefficient (α), and reflectivity (R) can be calculated.
These theoretical calculations provide valuable insights into the optical properties of materials and can complement experimental findings. However, for this compound, a dedicated theoretical study detailing its optical constants appears to be an area for future research.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as Raman spectroscopy, are instrumental in probing the lattice dynamics and phonon modes of materials.
Raman spectroscopy has been employed to investigate the vibrational modes of thallium selenide. The observed Raman-active modes provide insights into the bonding and crystal structure. Density functional theory (DFT) calculations have been used to determine the phonon spectra of TlSe, and the results show good agreement with experimental Raman scattering and infrared absorption data. The analysis reveals a significant overlap between the acoustic and low-frequency optic branches, a characteristic feature of materials with low-dimensional structural characteristics.
The following table summarizes the experimentally observed and calculated zone-center phonon frequencies for TlSe. The slashes in the experimental data separate transverse optic (TO) and longitudinal optic (LO) frequencies.
| Symmetry | Experimental Raman (R) and Infrared (IR) Frequencies (cm⁻¹) | Calculated Frequencies (cm⁻¹) |
| A₁g | 136 | 132 |
| B₁g | 158 | 157 |
| B₂g | 49 | 48 |
| Eg | 33/33 | 31/31 |
| A₂u | 150/162 | 145/157 |
| Eu | 35/35 | 31/31 |
| Eu | 102/111 | 99/107 |
Table 1: Zone-center phonon frequencies for TlSe from experimental data and DFT calculations.
Lattice anharmonicity refers to the deviation of the interatomic potential from a perfect harmonic oscillator, which leads to phonon-phonon interactions and influences thermal properties. The temperature dependence of Raman-active modes, including frequency shifts and linewidth broadening, can provide insights into the anharmonicity of a material. uzhnu.edu.uabilkent.edu.trresearchgate.netmetu.edu.trmdpi.com
Studies on related layered crystals, such as TlGaS₂, have shown that the temperature dependencies of phonon frequencies and linewidths can be well-described by considering contributions from thermal expansion and lattice anharmonicity, primarily through three-phonon processes. bilkent.edu.trmetu.edu.tr In these materials, the linewidths of optical modes are observed to increase with temperature due to the anharmonicity of the lattice vibrations. bilkent.edu.tr
However, a specific analysis of lattice anharmonicity and phonon scattering mechanisms in this compound (Tl₂Se) is not extensively detailed in the available scientific literature. Such an analysis would be crucial for understanding the thermal transport properties of the material. The study of phonon scattering mechanisms is essential for materials considered for thermoelectric applications, as it governs the lattice thermal conductivity. arxiv.orgaps.org
Influence of Doping and Compositional Variations on Optical Properties
The optical characteristics of this compound (Tl2Se) are highly sensitive to both the introduction of dopant materials and variations in its stoichiometric composition. These modifications can be strategically employed to tune the material's optical properties, such as its band gap and absorption characteristics, for specific technological applications. lmaleidykla.ltlmaleidykla.lt Research into these influences provides valuable insights into the material's electronic structure and its interaction with light.
Compositional Variation Effects
The molar ratio of thallium to selenium in Tl2Se layers has a significant impact on their optical properties. lmaleidykla.lt Studies have shown that variations in the synthesis conditions, such as the concentration of the thallium precursor solution and the duration of treatment, can alter the Tl/Se molar ratio, which in turn affects the optical band gap. lmaleidykla.ltlmaleidykla.lt
For instance, Tl-Se layers formed with a higher concentration of Tl+ ions and a correspondingly higher Tl/Se molar ratio tend to exhibit a narrower band gap. lmaleidykla.lt This is attributed to the changes in the stoichiometry of the thallium selenide compounds formed. An increase in the duration of treatment with a Tl+ precursor solution has been observed to decrease the reflection of electromagnetic radiation across a wide wavelength range. lmaleidykla.lt
The specific optical parameters of Tl-Se layers are also influenced by the chemical environment during synthesis. The addition of ammonia (B1221849) to the Tl+ precursor solution, for example, can lead to a narrower band gap without significantly affecting the local microstructure. lmaleidykla.lt This effect is linked to the higher concentration of Tl+ ions and the resulting higher Tl/Se molar ratio in the layers. lmaleidykla.lt
Table 1: Influence of Tl+ Precursor Solution Composition on Optical Properties of Tl-Se Layers
| Precursor Solution Additive | Molar Ratio (Tl/Se) | Band Gap (Eg) (eV) | Urbach Energy (EU) (meV) | Steepness Parameter (σ) | Electron-Phonon Interaction (Ee-p) |
|---|---|---|---|---|---|
| KOH | 0.086 | 1.63 | 473 | 0.051 | 0.865 |
| Ammonia | 0.725 | 1.54 | 471 | 0.051 | 0.868 |
This table is generated based on data presented in the study by Samardokas et al. lmaleidykla.lt
Doping Effects
The introduction of foreign metal cations into the Tl-Se lattice through doping is a powerful method for modifying its optoelectronic properties. lmaleidykla.lt Cations such as silver (Ag+), gallium (Ga3+), and copper (Cu2+/Cu+) have been successfully incorporated into Tl-Se layers, leading to the formation of mixed Tl-M-Se systems (where M = Ag, Ga, Cu). lmaleidykla.ltresearchgate.net This doping process is typically achieved through a cation exchange reaction. researchgate.net
The doping of Tl-Se layers with these metals generally results in a red shift in the absorption edge and a reduction of the band gap energy. lmaleidykla.lt The extent of this change depends on the specific dopant and its concentration within the host material. For example, the highest concentration of doped metal has been achieved with silver, leading to the formation of Tl-Ag-Se layers. lmaleidykla.lt
The alteration of the band gap in doped Tl-Se layers is a direct consequence of the introduction of new energy levels within the band structure of the host material. The band gap of the resulting Tl-M-Se layers often falls within the range of the band gaps of the individual binary selenides (e.g., Tl2Se and Ga2Se3). lmaleidykla.lt
Table 2: Optical Parameters of Doped Tl-M-Se Layers
| Layer Composition | Band Gap (Eg) (eV) | Urbach Energy (EU) (meV) | Steepness Parameter (σ) | Electron-Phonon Interaction (Ee-p) |
|---|---|---|---|---|
| Tl-Se | 1.56 | 454 | 0.053 | 0.852 |
| Tl-Ga-Se | 1.51 | 480 | 0.050 | 0.874 |
| Tl-Cu-Se | 1.48 | 512 | 0.047 | 0.895 |
| Tl-Ag-Se | 1.45 | 531 | 0.045 | 0.906 |
This table is generated based on data presented in the study by Samardokas et al. lmaleidykla.lt
Thermoelectric Performance Assessment
Evaluation of Thermoelectric Figure of Merit (ZT)
The thermoelectric figure of merit, ZT, is a dimensionless quantity that quantifies the efficiency of a thermoelectric material. It is defined by the equation ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the total thermal conductivity, which is the sum of lattice (κL) and electronic (κe) thermal conductivity linseis.comresearchgate.netlinseis.com. A high ZT value is indicative of efficient thermoelectric conversion. For three-dimensional (3D) Thallium(I) selenide (B1212193) (TlSe), a ZT value of approximately 1.94 has been reported frontiersin.orgfrontiersin.org. Studies on two-dimensional (2D) TlSe suggest ZT values ranging from approximately 0.5 to 1.94 across a temperature range of 300–900 K acs.org. These values are significantly influenced by the material's ultralow lattice thermal conductivity and its power factor (PF = S²σ) frontiersin.orgfrontiersin.orgacs.orgfrontiersin.org.
Seebeck Coefficient Measurements and Analysis
The Seebeck coefficient (S), also known as thermopower, measures the magnitude of the thermoelectric voltage induced by a temperature difference across a material linseis.comlinseis.comwikipedia.org. It is a critical component of the ZT value. Thallium(I) selenide (TlSe) is generally characterized as a p-type semiconductor wikipedia.orgaip.org. Research on lead-doped TlSe indicates that the material retains its p-type semiconducting nature aip.org. In these doped samples, the Seebeck coefficient was observed to exhibit a maximum at a specific electrical conductivity value before decreasing with further increases in conductivity aip.org. The temperature dependence of the Seebeck coefficient in thermoelectric materials can be complex, influenced by factors such as band structure, carrier concentration, and scattering mechanisms researchgate.nettuwien.ac.at.
Electrical Conductivity Investigations in Thermoelectric Materials
Electrical conductivity (σ) is another fundamental parameter for thermoelectric performance, representing the ease with which charge carriers can move through the material linseis.comresearchgate.netlinseis.com. Investigations into the electrical conductivity of TlSe have revealed temperature-dependent behavior. In the temperature range of 200–290 K, the conductivity exhibits an exponential dependence, suggesting that thermally excited charge carriers in the valence band dominate iaea.org. Below 200 K, carrier freezing is observed iaea.org. Certain alloys within the TlSe-Se system have displayed metallic behavior osti.gov. Furthermore, TlSe crystals have shown a switching effect associated with a phase transition to a superionic state at critical temperatures between 333 K and 391 K avestia.com.
Thermal Conductivity Studies
Mechanisms Underlying Ultralow Thermal Conductivity in Thallium Selenides
A defining characteristic of this compound (TlSe) is its intrinsically ultralow lattice thermal conductivity (κL). Reported values for TlSe range from 0.62 to 0.4 W/mK across the temperature interval of 295–525 K frontiersin.orgnih.govacs.org. This exceptionally low thermal transport is primarily attributed to the presence of low-energy optical phonon modes that exhibit strong interactions with the heat-carrying acoustic phonons nih.govacs.org. A key contributor to this phenomenon is the "rattling" vibration of Tl⁺ cations within the crystal lattice. These cations are situated within cages formed by the (TlSe₂)ⁿⁿ⁻ chains, leading to these characteristic low-energy vibrations nih.govacs.org. Additionally, the relative weakness of the Tl-Se chemical bonds contributes to a reduced phonon group velocity, further suppressing thermal conductivity frontiersin.orgfrontiersin.org.
Contributions of Lattice Thermal Conductivity and Anharmonicity
The lattice thermal conductivity (κL) of TlSe has been measured to be remarkably low, falling within the range of 0.62–0.4 W/mK between 295–525 K frontiersin.orgnih.govacs.org. A significant factor driving this ultralow κL is strong lattice anharmonicity acs.orgnih.govacs.org. This anharmonicity is closely linked to the "rattler-like" vibrations of Tl⁺ ions, which possess low-energy optical modes. The bonding hierarchy within TlSe, comprising ionic Tl⁺–Se bonds and covalent Tl³⁺–Se bonds, facilitates this significant lattice anharmonicity and the resulting low-energy vibrations nih.govacs.org. The interaction and scattering between acoustic and optical phonon modes, often termed acoustic-optic scattering, also play a role in impeding heat conduction frontiersin.orgfrontiersin.org.
Impact of Doping on Thermoelectric Performance
The thermoelectric properties of this compound (TlSe) can be influenced by doping. Studies have specifically examined the effects of lead (Pb) doping on TlSe aip.org. In lead-doped TlSe, the material consistently maintains its p-type semiconducting behavior aip.org. Investigations into the Seebeck coefficient of lead-doped TlSe revealed that it reaches a maximum at a particular electrical conductivity value, subsequently decreasing as conductivity increases aip.org. A qualitative analysis using the two-valence-band model has also been conducted for these doped materials aip.org.
Compound Name Index
this compound (TlSe)
Dimension-Dependent Thermoelectric Properties (e.g., Two-Dimensional Thallium Selenide Phases)
A key strategy for enhancing thermoelectric performance involves reducing the dimensionality of materials. Studies have indicated that thermoelectric properties can improve significantly when systems are confined to two-dimensional (2D) phases. First-principles investigations have explored several hexagonal 2D phases of thallium selenide, predicting promising thermoelectric potential for these reduced-dimensional structures. researchgate.netacs.org These studies have demonstrated that the reduction in dimensionality contributes to an ultralow lattice thermal conductivity (κL). researchgate.netacs.org The high thermoelectric performance observed in these 2D phases is attributed to this ultralow thermal conductivity, which arises from strong lattice anharmonicity. researchgate.netacs.orgacs.org
| Property | Value Range | Temperature Range | Reference(s) |
| Predicted ZT | ~0.5 – 1.94 | 300 K – 900 K | researchgate.netacs.orgacs.org |
| Ultralow Lattice Thermal Conductivity (κL) | 0.088 – 0.429 W/m·K | 900 K | researchgate.netacs.orgacs.org |
Anisotropy in Thermoelectric Properties of Layered/Chain Structures
Materials with layered or chain-like crystal structures are known to exhibit anisotropic thermoelectric properties. This means that their electrical and thermal transport characteristics can vary significantly depending on the crystallographic direction along which they are measured. bac-lac.gc.caresearchgate.netmdpi.comresearchgate.net Thallium selenide and related thallium chalcogenides often possess such structural features, which can be exploited to optimize thermoelectric performance.
For instance, some thallium-containing compounds feature crystal structures composed of atomic chains, such as the [AXTe₄]²⁻ chains in Tl₂AXTe₄ compounds, separated by Tl⁺ ions, forming an ordered superstructure of the TlSe type. acs.org The presence of these chain structures, as observed in anisotropic chain-structured TlSe single crystals, can directly influence the material's properties. aip.org Furthermore, research on related materials like TlGaSe₂ thin films has shown that their layered nature leads to highly anisotropic thermoelectric properties, suggesting potential for controlled thermal management in devices. researchgate.net While specific quantitative data detailing the anisotropy of this compound along different crystallographic axes is not extensively detailed in the readily available literature snippets, the inherent structural characteristics and findings in analogous compounds underscore the importance of considering directional effects for maximizing thermoelectric efficiency. bac-lac.gc.caresearchgate.netmdpi.comresearchgate.net
Compound List:
this compound
Advanced Characterization and Analytical Techniques
Elemental Composition and Stoichiometry Analysis
Determining the exact elemental composition and stoichiometry of Thallium(I) selenide (B1212193) is fundamental to understanding its properties and performance. Techniques such as Atomic Absorption Spectroscopy (AAS) and Energy-Dispersive X-ray Spectroscopy (EDS) are vital for this purpose.
Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with Scanning Electron Microscopy (SEM), is a technique used for elemental analysis and chemical characterization of a sample. EDS is particularly valuable for surface elemental analysis, providing information about the composition of the outermost layers of a material lmaleidykla.ltlmaleidykla.ltresearchgate.net. When applied to Thallium(I) selenide, EDS can reveal the surface Tl/Se molar ratio, which may differ from the bulk composition determined by AAS. For example, EDS analysis has shown that the surface of Tl-Se layers can be slightly enriched in thallium compared to the bulk lmaleidykla.ltresearchgate.net. Studies have reported surface Tl/Se molar ratios from 1.057 to 1.663 lmaleidykla.lt and from 2.36 to 2.14 ktu.edu, highlighting the potential for compositional variations between the bulk and surface of synthesized samples. The standardless ZAF method is commonly used to quantify elements detected by EDS lmaleidykla.ltlmaleidykla.ltktu.edulmaleidykla.ltresearchgate.net.
Table 1: Representative Tl/Se Molar Ratios from AAS and EDS Analysis
| Technique | Sample Description | Tl/Se Molar Ratio (Range) | Reference(s) |
| AAS | Bulk Tl-Se layers | 0.105 – 0.401 | lmaleidykla.lt |
| AAS | Bulk Tl-Se layers | 0.695 – 1.253 | ktu.edu |
| AAS | TlxSey layers | ~0.42 – ~0.76 | researchgate.net |
| EDS | Surface Tl-Se layers | 1.057 – 1.663 | lmaleidykla.lt |
| EDS | Surface Tl-Se layers | 2.36 – 2.14 | ktu.edu |
Note: Ratios are indicative and depend heavily on specific synthesis conditions.
Thermal Analysis Techniques (e.g., Differential Thermal Analysis – DTA)
Thermal analysis techniques, particularly Differential Thermal Analysis (DTA), are instrumental in investigating the thermal behavior of this compound, including phase transitions, melting points, and crystallization processes. DTA measures the temperature difference between a sample and a reference material as a function of temperature, allowing for the detection of thermal events.
In the study of chalcogenide systems involving thallium and selenium, DTA has been employed to analyze structural changes and crystallization kinetics. For instance, in TlₓSe₁₋ₓ glasses, DTA measurements have revealed activation energies for crystallization. For glasses with compositions from x=0.0 to 0.3, these energies varied from 1.0 to 4.5 eV for the low-temperature phase and from 1.7 to 2.5 eV for the high-temperature phase researchgate.net. DTA is also crucial in establishing phase diagrams for binary and ternary systems. For example, the phase diagram for the quasi-binary this compound–bismuth(III) telluride system has been determined using DTA and X-ray diffraction (XRD), revealing the formation of new chemical compounds nih.gov. In related chalcogenide systems like As-S-Tl and Ge-S-Tl, DTA and Differential Scanning Calorimetry (DSC) have shown that the glass transition temperature (T<0xE1><0xB5><0x82>) decreases with increasing thallium content researchgate.net. While specific melting points for pure this compound are reported as 340 °C webelements.co.uk, DTA is a primary method used to confirm such thermal events and study phase transformations in more complex thallium-selenium alloys or composite materials.
Outlook and Future Research Directions
Exploration of Novel Thallium Selenide (B1212193) Phases and Complex Derivatives for Enhanced Functionality
Future research will heavily focus on the synthesis and characterization of new thallium selenide-based materials with tailored functionalities. This includes the exploration of various stoichiometric phases and the creation of complex derivatives.
Novel Phases: Research has identified several phases of thallium selenide, including Tl₂Se₂, Tl₂Se₁.₂, and Tl₅Se₃. researchgate.net The investigation into the distinct properties of each phase and the development of methods for phase-pure synthesis are critical for optimizing material performance for specific applications. The layered, lamellar structure of TlSe, with its weak interlayer coupling, also presents opportunities for exfoliation down to monolayers, opening avenues for research into two-dimensional (2D) thallium selenide with potentially novel electronic and optoelectronic properties. 2dsemiconductors.com
Complex Derivatives: The synthesis of ternary and quaternary thallium chalcogenides is a promising avenue for discovering materials with enhanced functionalities. acs.orgresearchgate.netfigshare.com For instance, ternary thallium-based chalcogenides such as TlBiQ₂ and TlSbQ₂ (where Q = Te, Se, S) are being explored. arxiv.org The rationale behind creating these more complex derivatives is to overcome some of the limitations of simpler binary compounds. Thallium is less electropositive and heavier than alkali metals, which can lead to compounds with lower electrical resistivity and thermal conductivity. acs.orgresearchgate.netfigshare.com The stereochemically active lone pair of electrons on the Tl⁺ cation can also influence coordination geometries, leading to novel crystal structures and properties. acs.orgresearchgate.netfigshare.com An initial study into quaternary Tl chalcogenide systems has already resulted in the synthesis and structural characterization of 17 new compounds, some of which exhibit new structure types. acs.orgresearchgate.netfigshare.com Furthermore, the synthesis of the first thallium(I) selenoether derivatives has been reported, expanding the chemical space of thallium selenide-based materials. rsc.org
Table 1: Examples of Explored Thallium Selenide Phases and Derivatives
| Compound/Phase | System | Key Area of Interest | Reference(s) |
| Tl₂Se₂, Tl₂Se₁.₂, Tl₅Se₃ | Binary | Phase-specific properties | researchgate.net |
| Monolayer TlSe | 2D Material | Novel electronic/optoelectronic properties | 2dsemiconductors.com |
| TlBiSe₂, TlSbSe₂ | Ternary | Topological insulators | arxiv.org |
| Quaternary Tl Chalcogenides | Quaternary | Thermoelectrics | acs.orgresearchgate.netfigshare.com |
| Thallium(I) Selenoether Derivatives | Complex Derivatives | Novel structural features | rsc.org |
Strategies for Further Enhancement of Thermoelectric Conversion Efficiency through Structural and Electronic Engineering
A significant portion of future research on thallium(I) selenide will be dedicated to improving its thermoelectric conversion efficiency, which is quantified by the dimensionless figure of merit, ZT. The enhancement of ZT requires a simultaneous increase in the Seebeck coefficient and electrical conductivity, and a decrease in thermal conductivity. aps.org
Electronic Engineering through Doping: Doping has proven to be an effective strategy for tuning the electronic properties of thermoelectric materials. In the broader context of selenides, doping lead selenide (PbSe) with thallium has been shown to modify the band structure around the Fermi level. osti.govnih.govmit.edumit.edu This modification helps to increase the Seebeck coefficient. osti.govnih.govmit.edumit.edu Theoretical studies also suggest that Tl-doped PbSe is a good candidate for p-type thermoelectric applications. researchgate.net Future work will likely involve a more systematic investigation of various dopants in thallium selenide itself to optimize carrier concentration and enhance the power factor (S²σ).
Structural Engineering and Nanostructuring: Reducing the lattice thermal conductivity is a key strategy for enhancing ZT. The heavy mass of thallium naturally contributes to a lower thermal conductivity. acs.orgresearchgate.netfigshare.comspringer.com Further reductions can be achieved through structural engineering. For instance, creating nanostructures, such as nanowires or nanocomposites, can effectively scatter phonons and thereby decrease thermal conductivity. aps.orgmdpi.com The creation of grain boundaries, as seen in ball-milled Tl-doped PbSe, also contributes to phonon scattering and a reduction in lattice thermal conductivity. osti.govnih.govmit.edumit.edu The exploration of quaternary thallium chalcogenide systems is also driven by the pursuit of materials with inherently low thermal conductivity. acs.orgresearchgate.netfigshare.com
Development of Advanced Optoelectronic Devices Based on Thallium Selenide Compounds
The unique optoelectronic properties of thallium selenide and its derivatives make them promising candidates for a range of advanced optoelectronic devices. Future research in this area will focus on translating the material properties into functional device prototypes.
Photodetectors and Solar Cells: Thallium selenide's properties are suitable for applications in photodetectors and photocells. americanelements.com There is a growing interest in developing new semiconductor materials for efficient optoelectronic devices. springer.comsciencedaily.com Thallium-based chalcogenides are being investigated as potential replacements for alkali metal-based compounds in these applications, as they may offer higher carrier mobilities and greater stability against air and moisture. springer.comsciencedaily.com Research into related materials like indium selenide (InSe) and antimony selenide (Sb₂Se₃) for photodetectors and solar cells provides a roadmap for the potential applications of thallium selenide. mdpi.compdi-berlin.deresearchgate.netpv-magazine.comresearchgate.netdtu.dk The high absorption of newly synthesized thallium compounds in the visible spectrum further underscores their potential in photovoltaic applications. springer.comsciencedaily.com
Next-Generation Optoelectronics: The development of thin-film deposition techniques for thallium selenide on various substrates, including flexible polymers, opens up possibilities for novel optoelectronic device architectures. ktu.edu The ability to create inorganic-organic composite materials with tunable properties is of significant interest for applications in solar energy harvesting. ktu.edu
Integration of Advanced Theoretical Modeling for Predictive Materials Design and Discovery
Advanced theoretical modeling and computational materials science are set to play an increasingly pivotal role in accelerating the discovery and design of new thallium selenide-based materials with desired properties.
Predictive Modeling: First-principles calculations and effective field theory models have already been successfully employed to predict new classes of topological insulators within thallium-based ternary chalcogenides. arxiv.org These computational approaches allow for the screening of a vast number of potential compounds and the prediction of their electronic and structural properties before their experimental synthesis, thereby guiding experimental efforts. kuleuven.becam.ac.uk
Understanding Structure-Property Relationships: Theoretical modeling is also crucial for gaining a fundamental understanding of the relationship between the crystal structure, electronic structure, and the resulting thermoelectric and optoelectronic properties. For example, density functional theory (DFT) has been used to confirm the reliability of theoretical methods in predicting the physical properties of newly synthesized thallium compounds. springer.com Theoretical studies on doped systems can elucidate the mechanisms behind performance enhancements, such as the modification of the band structure in Tl-doped PbSe. researchgate.net This deeper understanding is essential for the rational design of materials with optimized performance.
Q & A
Basic Research Question
- Containment : Use double-glove boxes for synthesis and storage to prevent airborne exposure.
- Decontamination : Clean spills with 10% EDTA solutions to chelate thallium ions .
- Waste Management : Acidify liquid waste to pH <2 to precipitate thallium selenide for secure disposal .
Monitoring : Regularly test lab air for Tl concentrations (OSHA PEL: 0.1 mg/m³) via inductively coupled plasma mass spectrometry (ICP-MS) .
How does Tl₂Se’s role in high-temperature superconductivity research compare to other chalcogenides?
Advanced Research Question
While not a superconductor itself, Tl₂Se’s high carrier mobility (≈300 cm²/V·s) and low thermal noise make it a viable substrate or dopant for superconducting composites (e.g., Tl-Ba-Ca-Cu-O systems). Key advantages:
- Stability : Maintains structural integrity up to 400°C, unlike volatile selenides like Cu₂Se .
- Doping Efficiency : Tl₂Se introduces hole carriers into superconducting matrices without inducing lattice distortions .
Experimental Design : Use molecular beam epitaxy (MBE) to deposit Tl₂Se interlayers in superconducting heterostructures, and four-probe resistivity measurements to assess critical temperature (T_c) enhancements.
What analytical frameworks are recommended for assessing Tl₂Se’s environmental persistence in waste streams?
Advanced Research Question
Tl₂Se’s low solubility (2.13 g/100 g H₂O at 9.3°C) reduces immediate bioavailability but poses long-term risks via slow oxidation to soluble Tl⁺. Mitigation strategies include:
- Geochemical Modeling : Use PHREEQC software to predict Tl⁺ leaching rates under varying pH and redox conditions .
- Remediation : Co-precipitate Tl⁺ with ferric hydroxide (Fe(OH)₃) at pH 8–9, achieving >95% removal efficiency .
Field Application : Deploy synchrotron-based X-ray absorption near-edge structure (XANES) spectroscopy to map Tl speciation in contaminated soils.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
